Enhanced Lipophilicity and Solid-State Handling
The 3,4-diethoxybenzyl alcohol exhibits significantly increased lipophilicity relative to its direct dimethoxy analog (veratryl alcohol). Predicted logP values show an increase of 0.84 log units, from 0.99 for 3,4-dimethoxybenzyl alcohol to 1.83 for 3,4-diethoxybenzyl alcohol . This difference translates to an approximately 7-fold higher partition coefficient in an octanol-water system, indicating a marked shift toward non-polar phase affinity. Concurrently, the physical state at standard ambient temperature (20°C) is solid for the diethoxy derivative (mp 39-43°C) versus liquid for the dimethoxy derivative (mp ~22°C) . This transition to a solid form can simplify handling and purification in synthetic workflows, offering a distinct operational advantage over the oily liquid analog.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 1.83 (Predicted ACD/LogP) |
| Comparator Or Baseline | 3,4-Dimethoxybenzyl alcohol: 0.99 (Predicted ACD/LogP) |
| Quantified Difference | 0.84 logP unit increase |
| Conditions | Predicted data using ACD/Labs Percepta Platform |
Why This Matters
Higher lipophilicity can significantly influence membrane permeability and target binding in drug discovery, while the solid physical state simplifies accurate weighing and reduces handling losses during synthesis.
